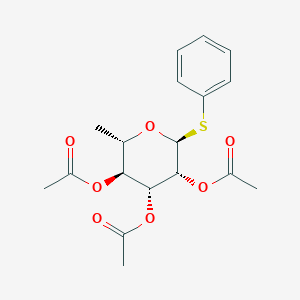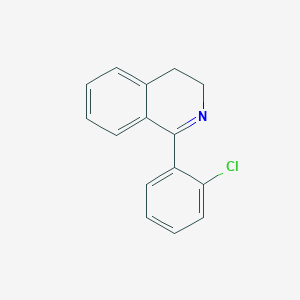
7-Fluoroquinazolin-2-amine
Overview
Description
7-Fluoroquinazolin-2-amine: is a chemical compound with the molecular formula C8H6N3F . It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as or to produce amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinazoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
7-Fluoroquinazolin-2-amine has several applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinazoline derivatives.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as an adenosine A2A receptor antagonist , which could have implications in treating neurodegenerative diseases and cancer .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 7-Fluoroquinazolin-2-amine involves its interaction with specific molecular targets. As an adenosine A2A receptor antagonist , it binds to the A2A receptor, preventing the activation of intracellular signaling pathways that lead to increased cyclic adenosine monophosphate (cAMP) levels . This inhibition can modulate various physiological processes, including neurotransmission and immune responses .
Comparison with Similar Compounds
- 6-Bromo-4-(furan-2-yl)quinazolin-2-amine
- 2-Aminoquinazoline derivatives
Comparison:
- 6-Bromo-4-(furan-2-yl)quinazolin-2-amine : This compound also acts as an adenosine A2A receptor antagonist but has different substituents at the C6 and C7 positions, which can affect its binding affinity and solubility properties .
- 2-Aminoquinazoline derivatives : These compounds share the quinazoline core structure but may have different functional groups, leading to variations in their biological activities and applications .
Uniqueness: 7-Fluoroquinazolin-2-amine is unique due to the presence of the fluorine atom at the C7 position, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
7-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSJPUMRRROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440649 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-01-2 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

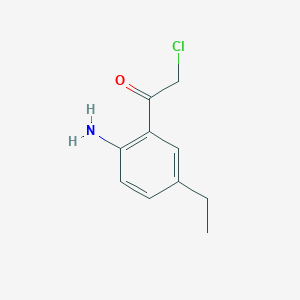
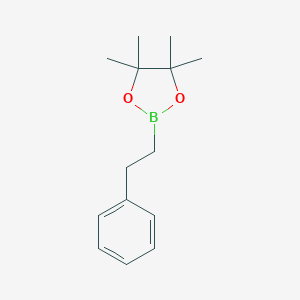
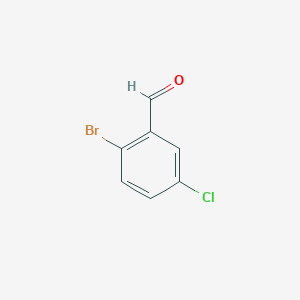
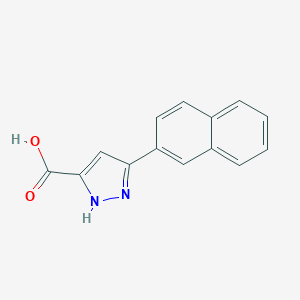

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

![(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine](/img/structure/B66747.png)
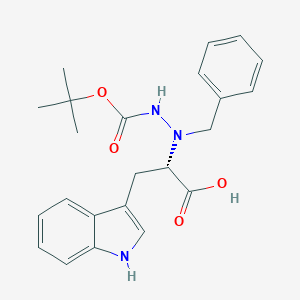

![3-Propan-2-ylfuro[3,2-c]pyridine](/img/structure/B66753.png)
